N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
This compound features a benzofuran-isoxazole core linked via a methylene group to a benzothiazole-2-carboxamide moiety. The benzofuran contributes aromaticity and lipophilicity, while the isoxazole and benzothiazole rings provide hydrogen-bonding and π-π stacking capabilities. Its molecular formula is C₂₀H₁₅N₃O₃S, with a molecular weight of 377.42 g/mol (estimated from analogous structures in ).
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(20-22-14-6-2-4-8-18(14)27-20)21-11-13-10-17(26-23-13)16-9-12-5-1-3-7-15(12)25-16/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBZEXIARZRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with benzofuran and isoxazole moieties have been reported to exhibit a wide range of pharmacological activities. These activities include antimicrobial, antifungal, and antitumor effects, suggesting that the compound may interact with multiple targets.
Mode of Action
For instance, some benzofuran-isoxazole derivatives have been found to exhibit antimicrobial activity, which has been supported by docking studies against glucosamine-6-phosphate synthase and aspartic proteinase.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may interfere with the pathways related to microbial growth and proliferation, potentially by inhibiting key enzymes such as glucosamine-6-phosphate synthase and aspartic proteinase.
Pharmacokinetics
The compound’s molecular weight of 3754 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may exert antimicrobial, antifungal, and potentially antitumor effects. These effects would likely result from the compound’s interaction with its targets, leading to the inhibition of key enzymes and the disruption of essential biochemical pathways.
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by research findings and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1208662-96-7 |
| Molecular Formula | CHNOS |
| Molecular Weight | 375.4 g/mol |
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. A study focusing on benzofuran derivatives demonstrated that compounds containing benzofuran moieties exhibited significant activity against various bacterial strains.
-
In Vitro Studies :
- The compound showed promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 8 μg/mL for some derivatives .
- The presence of hydroxyl groups on the benzofuran ring was crucial for its antibacterial activity, particularly against gram-positive and gram-negative bacteria .
-
Case Study :
- A synthesized series of benzofuran derivatives, including derivatives similar to this compound, demonstrated effective antimicrobial properties with MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against various strains, indicating the compound's potential in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of this compound has been a focal point in several studies.
-
Mechanism of Action :
- The compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. Its benzofuran and isoxazole moieties are believed to modulate the activity of proteins associated with cancer progression.
- Research Findings :
Antiviral Activity
Emerging research indicates that compounds like this compound may possess antiviral properties.
- Studies on HCV :
Summary of Biological Activities
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide (CAS 1209109-27-2)
- Key Differences :
- Linkage : Thioether (S) vs. carboxamide (CONH) in the target compound.
- Benzofuran Substitution : 2-Methyl-2,3-dihydrobenzofuran vs. unsubstituted benzofuran.
- Implications :
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Key Differences :
- Core Structure : Chlorothiazole and fluorinated benzamide vs. benzofuran-isoxazole-benzothiazole.
- Halogenation : Presence of Cl and F atoms enhances electron-withdrawing effects.
- Implications :
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Key Differences :
- Complexity : Lacks the benzofuran and benzothiazole moieties.
- Substituents : Methyl group on isoxazole vs. benzofuran in the target.
- Lower molecular weight (~209 g/mol) may enhance solubility but reduce target affinity.
Benzofuran-Pyrazole-Oxadiazole Hybrids ()
- Key Differences :
- Heterocycles : Pyrazole and oxadiazole vs. isoxazole and thiazole.
- Linkage : Oxadiazole-thioether vs. carboxamide.
- Pyrazole’s dual nitrogen atoms offer distinct hydrogen-bonding interactions.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ()
- Key Differences :
- Heterocycle : Benzoimidazole vs. benzothiazole.
- Substituents : Methyl-propanamide vs. benzofuran-isoxazole.
- Implications :
Pharmacological and Physicochemical Comparisons
*Inferred from structural similarity to neuropathic pain agents in .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with benzofuran and isoxazole intermediates. Key steps include:
- Coupling : Formation of the isoxazole-benzofuran core using N-phenylhydrazinecarboxamides and trichloroethyl carboxamides in acetonitrile under reflux (1–3 minutes) .
- Cyclization : Use of iodine and triethylamine in DMF to facilitate sulfur cleavage and heterocycle formation, critical for generating the benzothiazole moiety .
- Purification : Thin-layer chromatography (TLC) and recrystallization ensure purity (>98% by HPLC in analogs) .
- Critical Factors : Solvent choice (e.g., acetonitrile vs. DMF), reflux duration, and stoichiometric ratios of cyclization agents (e.g., iodine) significantly impact yield (50–70% in optimized protocols) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers confirm its structure?
- Techniques :
- 1H/13C NMR : Confirm regiochemistry of the isoxazole and benzothiazole rings. Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons) are diagnostic .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 406.1 for analogs) .
Q. What in vitro biological assays are recommended for initial evaluation of its anticancer or antimicrobial potential?
- Anticancer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. IC50 values <20 µM indicate promising cytotoxicity .
- Antimicrobial : Disk diffusion assays against Staphylococcus aureus and Candida albicans. Zone-of-inhibition diameters >15 mm suggest broad-spectrum activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving structural analogs?
- Approach :
- Substituent Analysis : Compare analogs with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH3) groups. For example, chlorinated derivatives show enhanced anticancer activity but reduced solubility .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
Q. What computational strategies aid in elucidating the structure-activity relationship (SAR) for optimizing this compound’s pharmacological profile?
- Molecular Docking : Simulate binding to targets like NF-κB (for anticancer activity) or CB2 receptors (for neuropathic pain). Isoxazole and benzothiazole moieties show strong interactions with kinase domains .
- QSAR Modeling : Use descriptors like logP (lipophilicity) and polar surface area to predict bioavailability. Analogs with logP 2.5–3.5 exhibit optimal blood-brain barrier penetration .
Q. What are the critical challenges in scaling up the synthesis while maintaining stereochemical integrity and functional group stability?
- Challenges :
- Stereochemical Control : Racemization during amide bond formation requires low-temperature coupling (0–5°C) and chiral catalysts .
- Functional Group Sensitivity : The benzothiazole carbonyl group is prone to hydrolysis; anhydrous conditions and inert atmospheres (N2/Ar) are essential .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
